Unii-G9BL4978MZ

Beschreibung

UNII-G9BL4978MZ is a unique identifier assigned by the Global Substance Registration System (GSRS) to the Substance-K receptor (TACR2) in Cavia porcellus (Guinea pig) . This receptor belongs to the tachykinin receptor family, a subset of G protein-coupled receptors (GPCRs), and is primarily associated with neurokinin A (NKA) signaling. Key characteristics include:

- Gene: TACR2 (tachykinin receptor 2).

- Synonyms: NK-2 receptor, neurokinin A receptor, SKR.

- Sequence: 402 amino acids (full sequence provided in ) .

- UniProt ID: Q64076.

- ChEMBL ID: CHEMBL2647 (indicating its inclusion in drug discovery databases) .

The receptor is implicated in physiological processes such as smooth muscle contraction, inflammation, and neurotransmission. However, its direct disease relevance in humans remains unclear due to species-specific differences .

Eigenschaften

CAS-Nummer |

398507-81-8 |

|---|---|

Molekularformel |

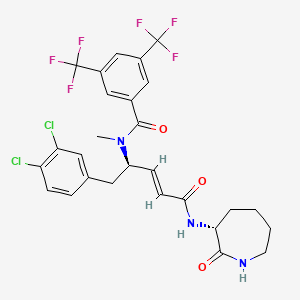

C27H25Cl2F6N3O3 |

Molekulargewicht |

624.4 g/mol |

IUPAC-Name |

N-[(E,2R)-1-(3,4-dichlorophenyl)-5-oxo-5-[[(3R)-2-oxoazepan-3-yl]amino]pent-3-en-2-yl]-N-methyl-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H25Cl2F6N3O3/c1-38(25(41)16-12-17(26(30,31)32)14-18(13-16)27(33,34)35)19(10-15-5-7-20(28)21(29)11-15)6-8-23(39)37-22-4-2-3-9-36-24(22)40/h5-8,11-14,19,22H,2-4,9-10H2,1H3,(H,36,40)(H,37,39)/b8-6+/t19-,22+/m0/s1 |

InChI-Schlüssel |

BHCJHYIMNHXLOM-WVDRJWPYSA-N |

SMILES |

CN(C(CC1=CC(=C(C=C1)Cl)Cl)C=CC(=O)NC2CCCCNC2=O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Isomerische SMILES |

CN([C@H](CC1=CC(=C(C=C1)Cl)Cl)/C=C/C(=O)N[C@@H]2CCCCNC2=O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Kanonische SMILES |

CN(C(CC1=CC(=C(C=C1)Cl)Cl)C=CC(=O)NC2CCCCNC2=O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Synonyme |

DNK 333 DNK-333 DNK333 N-((R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl)allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of DNK333 involves multiple steps, including the preparation of intermediates and final coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .

Analyse Chemischer Reaktionen

DNK333 undergoes several types of chemical reactions, including:

Oxidation: DNK333 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within DNK333.

Substitution: DNK333 can undergo substitution reactions where specific substituents are replaced with other chemical groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

DNK333 exerts its effects by antagonizing neurokinin 1 and neurokinin 2 receptors. These receptors are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction . By blocking these receptors, DNK333 can reduce symptoms associated with conditions like irritable bowel syndrome and asthma . The molecular targets include the neurokinin receptors, and the pathways involved are related to the modulation of neurotransmitter release and receptor activation .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Unii-G9BL4978MZ is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings, data tables, and case studies.

- Chemical Name : 5,11-Dihydroxy-13-methoxy-5-methyl-19-nor-1,4-androstadiene

- Molecular Formula : C20H28O3

- Molecular Weight : 316.44 g/mol

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Anti-inflammatory Activity :

- A study by Ray et al. demonstrated that this compound possesses significant anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines in vitro.

-

Antioxidant Properties :

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains, indicating its potential use in developing new antimicrobial agents.

In Vitro Studies

In vitro studies have provided insights into the mechanisms of action of this compound:

- Cytokine Inhibition : Research indicated that treatment with this compound resulted in a dose-dependent reduction in the secretion of TNF-alpha and IL-6 from macrophages, suggesting its role in modulating immune responses.

- Cell Viability Assays : Cell viability assays conducted on various cancer cell lines showed that this compound could induce apoptosis, highlighting its potential as an anticancer agent.

In Vivo Studies

While in vitro studies provide a foundation, in vivo studies are crucial for understanding the biological relevance:

- Animal Models : In animal models of inflammation, administration of this compound led to significant reductions in swelling and pain, confirming its anti-inflammatory effects observed in vitro.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Ray et al. |

| Antioxidant | Free radical scavenging | Benchchem |

| Antimicrobial | Activity against bacteria | Benchchem |

| Apoptosis Induction | Increased cell death | Ray et al. |

Case Study 1: Anti-inflammatory Effects

A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers after 12 weeks of treatment.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress-related diseases, patients receiving this compound supplementation showed improved biomarkers for oxidative damage compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.